molecular formula C15H10ClN3OS B5368067 (2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5368067
M. Wt: 315.8 g/mol
InChI Key: ZVRGKVYPINJAGQ-TWGQIWQCSA-N
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Description

(2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a combination of a chlorothiophene ring and a methoxybenzimidazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Properties

IUPAC Name

(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c1-20-10-2-4-12-13(7-10)19-15(18-12)9(8-17)6-11-3-5-14(16)21-11/h2-7H,1H3,(H,18,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGKVYPINJAGQ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the thiophene ring: This can be synthesized via cyclization reactions involving sulfur-containing precursors.

    Coupling of the chlorothiophene and methoxybenzimidazole: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the prop-2-enenitrile moiety: This can be introduced through reactions involving nitrile-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

The compound could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(5-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-(5-chlorothiophen-2-yl)-2-(5-hydroxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the methoxy group and the specific positioning of the chlorothiophene ring might confer unique chemical and biological properties to the compound, distinguishing it from its analogs.

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